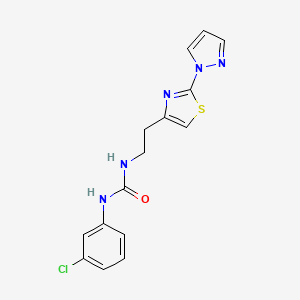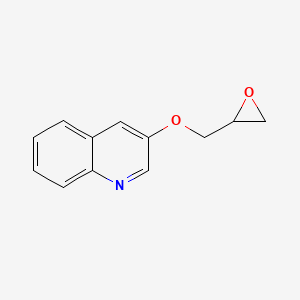![molecular formula C17H12ClFN6O B2480622 1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892745-60-7](/img/structure/B2480622.png)
1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that have been synthesized for various applications, including potential anticancer agents. The structure features a complex arrangement of rings, including triazole and oxadiazole, which are known for their versatility in chemical reactions and biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic aromatic compounds and building complexity through reactions such as cyclization, amination, and substitution. For example, compounds with structural similarities were synthesized through reactions involving chloroacetyl chloride and phosphoryl oxychloride, yielding cyclized intermediates that were further modified to achieve the desired structures (Vinayak, Sudha, & Lalita, 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class has been characterized using techniques such as single crystal diffraction, demonstrating planar configurations with perpendicular orientations of certain groups. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
Compounds with similar structures have shown a range of chemical behaviors, including the ability to undergo various organic reactions such as cyclization, substitution, and formation of Schiff and Mannich bases. These reactions are significant for the synthesis of derivatives with enhanced biological or physical properties (Karthikeyan et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine and its derivatives have been extensively studied for their chemical synthesis and structural properties. Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, investigating their antimicrobial activities. The synthesis involved reactions of ester ethoxycarbonylhydrazones with primary amines, resulting in compounds that demonstrated moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2007). Additionally, Kariuki et al. (2021) conducted synthesis and structural characterization of isostructural compounds involving 1,2,4-triazol and fluoroaryl components. The crystallographic analysis revealed that the molecules are essentially planar, with one of the fluorophenyl groups oriented roughly perpendicular to the rest of the molecule, avoiding steric interactions (Kariuki et al., 2021).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of 1,2,4-triazole derivatives. For example, Kaneria et al. (2016) synthesized novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and found them to possess significant antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016). Demirbaş et al. (2010) also reported on the synthesis and antimicrobial activities of 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives, noting their efficacy against bacterial strains excluding Candida tropicalis and Candida albicans (Demirbaş et al., 2010).
Anticancer Evaluation
The potential anticancer properties of these compounds have been explored as well. Yakantham et al. (2019) synthesized and tested a series of thiazol-4-amine derivatives against various human cancer cell lines, revealing good to moderate activity on all tested cell lines (Yakantham et al., 2019). Vinayak et al. (2017) also synthesized novel amine derivatives with promising in vitro anticancer activity against multiple human cancer cell lines (Vinayak et al., 2017).
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O/c1-9-4-2-3-5-11(9)16-21-17(26-23-16)14-15(20)25(24-22-14)10-6-7-13(19)12(18)8-10/h2-8H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXXYMBMBDCSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)




![2-[(4-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480552.png)
![2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2480554.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)

![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)
